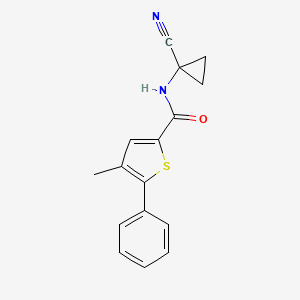![molecular formula C19H20N8O B2529863 2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034600-14-9](/img/structure/B2529863.png)
2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide" is a structurally complex molecule that likely exhibits biological activity given its imidazo[1,2-a]pyridine core structure. Imidazo[1,2-a]pyridines are a class of compounds known for their antimicrobial properties, particularly against Mycobacterium tuberculosis, as well as potential antiviral activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring starting from aminopyridine precursors. For example, in the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, tosylation of aminopyridine followed by treatment with acetamides is used. A key step in the synthesis includes the use of a Horner–Emmons reagent for the incorporation of methyl vinylcarboxamide . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. Substitutions on this core structure, such as the addition of various amine moieties, can significantly influence the biological activity of these compounds . The presence of a triazolo[4,3-b]pyridazine moiety in the compound suggests a complex three-dimensional structure that could be critical for its interaction with biological targets.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions depending on their substituents. For instance, the introduction of substituents like the isopropylsulfonyl group can be achieved via halogen–metal exchange reactions . The reactivity of these compounds can be tailored to enhance their biological activity or to modify their physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are optimized to enhance their selectivity and activity against specific pathogens. For example, imidazo[1,2-a]pyridine-8-carboxamides have been shown to be selective inhibitors of Mycobacterium tuberculosis, with no activity against gram-positive or gram-negative pathogens . The optimization of these properties is crucial for the development of effective antimicrobial and antiviral agents.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
- Efficient Synthesis Methods : A study highlighted the T3P–DMSO mediated desulfurative cyclization as an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines. This method offers several advantages, including mild conditions, short reaction times, operational simplicity, and high yields, suggesting its utility in creating compounds with the complex structure similar to the one you're interested in (A. Ramesha et al., 2016).
Potential Pharmaceutical Applications
Anticonvulsant Activity : Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring imidazole ring modifications, were synthesized and tested for their anticonvulsant activities. Although the specific compound you mentioned was not directly tested, this research indicates the interest in and potential therapeutic applications of structurally related heterocyclic compounds (J. Kelley et al., 1995).
Antimicrobial Evaluation : New thienopyrimidine derivatives, through reactions involving heteroaromatic o-aminonitrile, showed pronounced antimicrobial activity. This suggests that compounds within this structural realm, including the one of your interest, could have significant applications in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Insecticidal Assessment : Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrates the agricultural applications of such compounds. This research might provide a foundation for exploring the insecticidal potential of the compound (A. Fadda et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-13-18(26-11-3-2-6-14(26)21-13)19(28)20-12-17-23-22-15-7-8-16(24-27(15)17)25-9-4-5-10-25/h2-3,6-8,11H,4-5,9-10,12H2,1H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHNUIXXRHFLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)

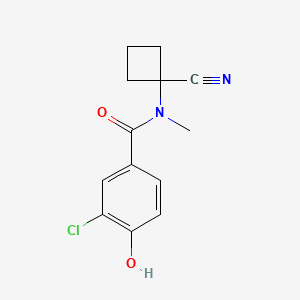
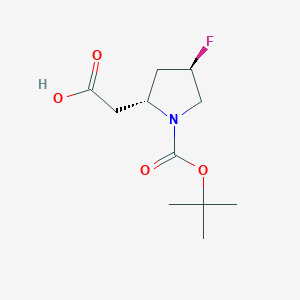

![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)
![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)
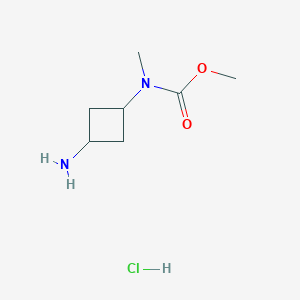
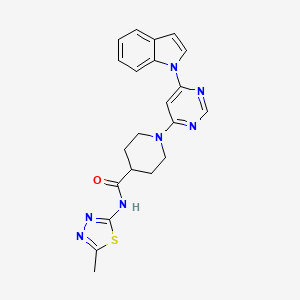
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)
